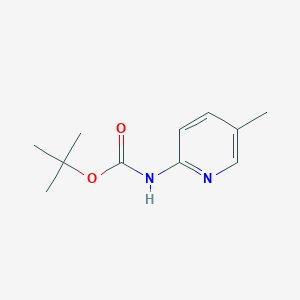

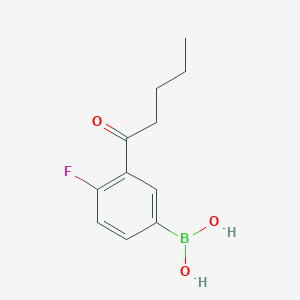

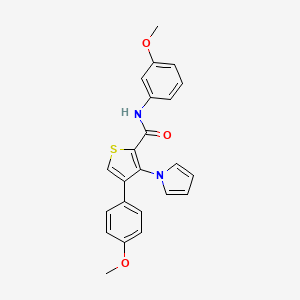

![molecular formula C9H7FN2O2S B2577344 5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 731001-99-3](/img/structure/B2577344.png)

5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (5-FPMO-2-T) is an organic compound that is part of a larger class of compounds known as oxadiazoles. These compounds have been studied for their potential applications in a variety of fields, including medicine, agrochemistry, and materials science. 5-FPMO-2-T is a relatively new compound that has been recently studied for its potential use as a reagent in organic synthesis and as an inhibitor of enzymes related to various diseases.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors. A study highlighted the corrosion inhibition properties of several 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. These compounds, including analogs of the molecule , were found to provide significant protection against corrosion, indicating their potential application in industrial processes involving mild steel and acidic environments. The formation of a protective layer on the mild steel surface was confirmed by various methods including gravimetric, electrochemical studies, and scanning electron microscopy (SEM), with adsorption characteristics described by the Langmuir adsorption isotherm (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Oxadiazole derivatives have shown promising results in antimicrobial activity studies. For instance, compounds containing the 1,3,4-oxadiazole moiety were synthesized and tested for their antibacterial activity against a range of bacteria, mold, and yeast. These compounds demonstrated significant antimicrobial potential, suggesting their use as templates for developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).

Antioxidant Properties

The antioxidant capabilities of 1,3,4-oxadiazole derivatives have also been investigated, revealing that these compounds, due to the presence of an –SH group, exhibit significant reducing potential. This is indicative of their ability to scavenge free radicals, suggesting their potential utility as antioxidants in various therapeutic contexts. The radical scavenging and endogenous defence system inducing activities of these compounds, including their interaction with oxidative stress-related protein targets, have been documented, underscoring their potential as novel antioxidants for further investigation (Shehzadi et al., 2018).

Green Chemistry and Environmental Applications

A novel, environmentally friendly synthesis of 1,3,4-oxadiazole-2-thiol derivatives through an ultrasound-assisted reaction has been developed. This approach not only simplifies the synthesis process but also enhances the yield and purity of these compounds. The synthesized derivatives have shown potential as antimicrobial and antioxidant agents, highlighting the versatility and applicability of 1,3,4-oxadiazole derivatives in green chemistry and environmental sustainability (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).

Eigenschaften

IUPAC Name |

5-[(2-fluorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBJWMWRDXXNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NNC(=S)O2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

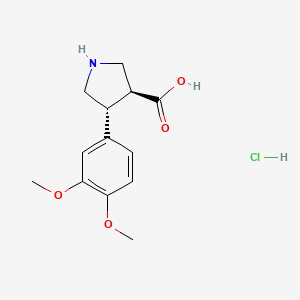

![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2577264.png)

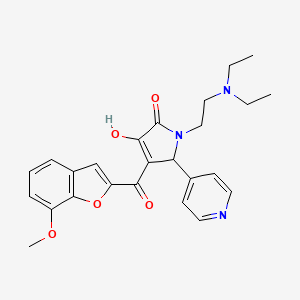

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

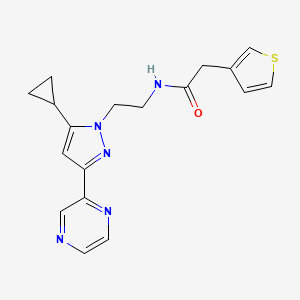

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)